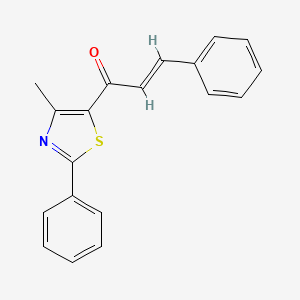

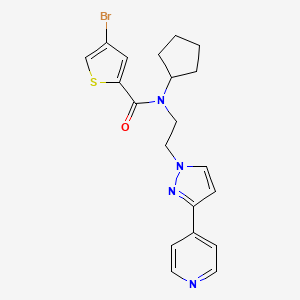

(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-phenyl-2-propen-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

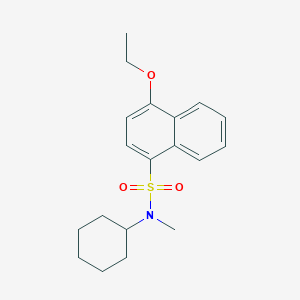

(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-phenyl-2-propen-1-one, otherwise known as 4-methyl-2-phenyl-1,3-thiazol-5-yl acetophenone, is a chemical compound with a wide range of applications in scientific research. This compound is a colorless to pale yellow liquid with a pleasant odor, and is relatively stable in air. It is soluble in most organic solvents, such as ethanol and ether, and is soluble in water at room temperature. 4-methyl-2-phenyl-1,3-thiazol-5-yl acetophenone has been studied extensively in recent years, and has been found to have numerous applications in research, including as a reagent in synthesis, as a fluorescent probe, and as an inhibitor of enzymes.

Applications De Recherche Scientifique

Thiazolidinediones as Pharmacophores

Thiazolidinediones (TZDs), known for their broad spectrum of pharmacological activities, serve as a core structure for developing antimicrobial, anticancer, and antidiabetic agents. The TZD nucleus is a versatile scaffold that allows for structural modifications at N-3 and C-5 positions, leading to novel drug molecules with specific therapeutic actions (Singh et al., 2022).

Synthetic Methodologies and Biological Activities

Research on thiazolidine derivatives has identified these compounds as candidates for various therapeutic applications, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and neuroprotective treatments. The synthesis of these compounds employs various methodologies, including multicomponent reactions and green chemistry approaches, highlighting their pharmacokinetic activity and potential as drug agents (Sahiba et al., 2020).

Structural Exploitation for Drug Development

The structural exploitation of the thiazolidine nucleus has been a focus for developing novel drug molecules targeting life-threatening ailments. Various substitutions at the N-3 and C-5 positions of the TZD core have been explored to enhance the biological activity and mechanism of action of these compounds, contributing to the advancement of medicinal chemistry (Singh et al., 2022).

Thiazolidin-4-Ones and Their Bioactivity

Thiazolidin-4-ones, another significant class of heterocyclic compounds, exhibit a wide range of biological activities, including antioxidant, anticancer, anti-inflammatory, and antimicrobial properties. The influence of different substituents on their molecular structure contributes to their effectiveness as drug agents, offering insights into the rational design of new molecules with enhanced biological activity (Mech et al., 2021).

Propriétés

IUPAC Name |

(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-phenylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NOS/c1-14-18(17(21)13-12-15-8-4-2-5-9-15)22-19(20-14)16-10-6-3-7-11-16/h2-13H,1H3/b13-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARWTLHYUZGUDZ-OUKQBFOZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(tert-butyl)phenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2653640.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2653641.png)

![2-Methyl-6-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]pyridazin-3-one](/img/structure/B2653648.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B2653650.png)

![2-Ethyl-8,9-dimethoxy-5-[(3-methoxybenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2653652.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B2653655.png)